Product packaging for 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine(Cat. No.:CAS No. 1020056-77-2)

5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine

カタログ番号: B1593437
CAS番号: 1020056-77-2
分子量: 278.48 g/mol
InChIキー: NJGCYVPPTNYVKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClIN2 B1593437 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1020056-77-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCYVPPTNYVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649809
Record name 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-77-2
Record name 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Pyrrolo[2,3-b]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), skeleton can be achieved through various strategic cyclization reactions. These methods are fundamental to accessing the core structure of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine.

Cyclization Reactions in Pyrrolo[2,3-b]pyridine Synthesis

Several named reactions and synthetic strategies are employed to construct the pyrrolo[2,3-b]pyridine ring system. Among the most common are modifications of the Fischer indole (B1671886) synthesis and the Madelung synthesis. acs.org The Fischer indole synthesis, for instance, can be adapted to produce 7-azaindoles by reacting a suitable pyridylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid. researchgate.net This method allows for the introduction of various substituents on the pyrrole (B145914) ring.

Another powerful approach is the Chichibabin reaction, which involves the nucleophilic addition of an amide to a pyridine (B92270) ring. This can be utilized in a cyclization process to form the 7-azaindole core. nih.gov More contemporary methods often involve transition metal-catalyzed cyclizations. For example, iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne under microwave irradiation has been shown to be an efficient route to 7-azaindoles. nih.govresearchgate.net Palladium-catalyzed tandem C-N coupling and cyclization reactions are also employed. organic-chemistry.org

Precursor Compounds and Reaction Conditions

The synthesis of substituted 7-azaindoles often starts from readily available aminopyridines. For instance, 2-amino-3-iodopyridine (B10696) can serve as a precursor for 2-substituted 7-azaindole derivatives through a two-step procedure. organic-chemistry.org A patented process for the manufacture of 5-chloro-7-azaindole involves the reaction of 2-amino-5-chloro-3-methylpyridine (B1330711) with N,N-dimethylformamide dimethyl acetal, followed by cyclization in the presence of a strong base like lithium diisopropylamide (LDA). justia.com

A general route to aza- and diazaindoles starts from chloroamino-N-heterocycles, which undergo a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization. organic-chemistry.org The synthesis of 5-chloro-7-azaindoles has also been achieved via a Fischer reaction in polyphosphoric acid, allowing for the synthesis of 3-substituted and 2,3-disubstituted derivatives. researchgate.net The subsequent iodination at the 4-position would then lead to the target compound, this compound.

Functionalization and Derivatization of this compound

The presence of two different halogen atoms at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine core allows for selective functionalization through various cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions is a key factor that enables sequential and site-specific modifications.

Halogen-Mediated Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. organic-chemistry.org In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 4-position by selectively coupling at the more reactive C-I bond. nih.gov

The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of boronic acids or their esters can be used as the coupling partners. For instance, the coupling of a related compound, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, with phenylboronic acid was achieved using a Pd₂(dba)₃ catalyst and K₂CO₃ as the base in a 1,4-dioxane/water mixture at 100 °C. nih.gov Different palladium catalysts and ligands can be employed to optimize the reaction for various substrates, including those with electron-donating or electron-withdrawing groups. nih.govlibretexts.org

Reactant 1 (Protected 7-Azaindole)Reactant 2 (Boronic Acid)CatalystBaseSolventTemperature (°C)Yield (%)Reference
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinephenylboronic acidPd₂(dba)₃K₂CO₃1,4-dioxane/water10075 nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine4-methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-dioxane/water10068 nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine(4-(hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-dioxane/water80- nih.gov

Note: The table presents data for a structurally similar compound, demonstrating the general conditions applicable to Suzuki-Miyaura reactions on halo-substituted 7-azaindoles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for synthesizing aryl amines. This reaction can be applied to this compound, typically after the 4-position has been functionalized via a Suzuki-Miyaura coupling, to introduce an amino group at the C5 position.

The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. Research on similar 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines has shown that the Buchwald-Hartwig amination can be successfully carried out at the C4-chloro position. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. researchgate.net

For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling at the C2-iodo position was followed by a Buchwald-Hartwig amination at the C4-chloro position. nih.gov This highlights the possibility of sequential functionalization of dihalogenated pyrrolo[2,3-b]pyridines.

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Reference
4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineSecondary AminePd catalyst with RuPhos or XPhos ligand--- nih.gov
2,4-dichloropyridineAnilinesPalladium-Xantphos complex--- researchgate.net

Note: The table provides examples of Buchwald-Hartwig amination on related chloro-substituted pyridines and pyrrolopyridines, illustrating the general applicability of the reaction.

Other Palladium-Catalyzed Coupling Reactions

The presence of two halogen atoms allows for various palladium-catalyzed cross-coupling reactions, with reactivity typically favoring the more labile carbon-iodine bond. Sonogashira and Suzuki-Miyaura couplings are prominent examples of such transformations. nih.govresearchgate.netnih.gov

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties. nih.govlibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org In the context of this compound, this reaction would be expected to occur selectively at the C-4 position. Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of acetylenes. nih.govlibretexts.org

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed reactions, involving the cross-coupling of an organoboron compound with a halide. organic-chemistry.orgnih.gov Research on the closely related 4-chloro-2-iodo-7-azaindole scaffold has demonstrated highly chemoselective Suzuki-Miyaura coupling at the C-2 iodo position, leaving the C-4 chloro group untouched for subsequent reactions. nih.govnih.govbohrium.com This regioselectivity is driven by the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. nih.gov This principle is directly applicable to this compound, where the Suzuki coupling would preferentially occur at the C-4 iodo position.

Coupling ReactionTypical ReagentsExpected Reactive Site on Target CompoundReference
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd Catalyst (e.g., Pd₂(dba)₃), Base (e.g., K₂CO₃)C-4 (Iodo) nih.gov, organic-chemistry.org
Sonogashira CouplingTerminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Amine BaseC-4 (Iodo) libretexts.org, organic-chemistry.org

Nucleophilic Substitution at Halogenated Positions

The halogenated positions on the 1H-pyrrolo[2,3-b]pyridine core are susceptible to nucleophilic substitution, either directly through nucleophilic aromatic substitution (SNAr) or via transition-metal-catalyzed processes like the Buchwald-Hartwig amination. The relative reactivity of the C4-I and C5-Cl positions is a critical consideration for synthetic planning.

For dihalopyridines, SNAr reactions typically favor the C-4 position. nih.gov However, the reactivity is also influenced by the nature of the leaving group and the reaction conditions. In palladium-catalyzed amination reactions, the choice of catalyst and ligands can direct the substitution to a specific site.

In synthetic routes involving related 2,4-dihalo-7-azaindole systems, a common strategy involves an initial palladium-catalyzed coupling at the iodo-substituted position, followed by a nucleophilic substitution at the chloro-substituted position. nih.govnih.gov Specifically, after a Suzuki coupling at C-2 of a 2-iodo-4-chloro-7-azaindole, a subsequent Buchwald-Hartwig amination is successfully performed at the C-4 chloro position. nih.govbohrium.com This demonstrates that the chloro group remains a viable handle for introducing nucleophiles even after the iodo group has been functionalized. This strategy suggests that for this compound, the C-5 chloro group can be targeted by nucleophiles, particularly after the C-4 position has been modified.

Regioselective Modifications and Challenges

A significant advantage of this compound as a synthetic intermediate is the potential for regioselective modifications, enabling the sequential introduction of different functional groups at the C-4 and C-5 positions. The primary challenge lies in controlling this selectivity.

The differential reactivity of the carbon-halogen bonds is the key to achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl. acs.org This inherent difference allows for selective reaction at the C-4 iodo position of the target molecule while preserving the C-5 chloro substituent for a subsequent transformation.

Synthetic Utility as a Key Building Block for Advanced Heterocycles

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole. nih.gov Derivatives of this core are integral to the development of inhibitors for various protein kinases and other biological targets. google.comnih.gov Consequently, this compound serves as a crucial building block for accessing complex, biologically active heterocyclic molecules. sigmaaldrich.comcusabio.com

The ability to selectively functionalize both the C-4 and C-5 positions makes this compound particularly valuable for creating diverse chemical libraries for structure-activity relationship (SAR) studies. For instance, related 7-azaindole derivatives have been synthesized and investigated as inhibitors for several important kinase targets.

Target Heterocycle ClassBiological TargetReference
2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesColony Stimulating Factor 1 Receptor (CSF1R) nih.gov, bohrium.com
1H-Pyrrolo[2,3-b]pyridine DerivativesFibroblast Growth Factor Receptor (FGFR) evitachem.com, rsc.org
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPhosphodiesterase 4B (PDE4B) nih.gov
1H-Pyrrolo[2,3-b]pyridine DerivativesSerum and Glucocorticoid-Regulated Kinase 1 (SGK-1) google.com

Synthetic Challenges and Optimization Strategies

The synthesis and manipulation of this compound and its derivatives are not without challenges. Key issues include the need for appropriate protecting group strategies and the potential for the formation of unwanted side products.

Protection Group Chemistry Considerations (e.g., SEM-Deprotection)

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. nih.govnih.gov In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, masking the pyrrole nitrogen with a SEM group proved to be essential for the success of a key Buchwald-Hartwig amination step. nih.gov

However, the removal of the SEM group can be challenging. nih.gov The deprotection step can lead to the formation of various side products, complicating the purification of the final compound. nih.govbohrium.com This highlights a common dilemma in multistep synthesis: a protecting group that is robust enough to survive several reaction steps may require harsh conditions for its removal, potentially compromising the integrity of the target molecule. Optimization of deprotection conditions is therefore a crucial aspect of the synthetic strategy.

Formation of Side Products and Reaction Pathway Analysis

A thorough analysis of potential reaction pathways and the identification of side products are essential for optimizing synthetic routes. In the synthesis of complex molecules from 7-azaindole building blocks, several side reactions have been observed.

One significant challenge arises during the deprotection of the SEM-protected pyrrole. The removal of the SEM group was found to be difficult, with the release of formaldehyde (B43269) during the reaction leading to the formation of multiple side products. nih.govnih.gov Most notably, this led to the formation of a novel tricyclic eight-membered 7-azaindole, a significant and unexpected side product that complicates the isolation of the desired molecule. nih.govbohrium.com

Furthermore, pathway analysis can reveal non-viable synthetic routes. For example, when a Buchwald-Hartwig amination was attempted on a 2-iodo-4-chloro-7-azaindole derivative, the reaction failed to produce the desired product. nih.gov Instead, it resulted in the reduction of the C-2 iodo group, demonstrating a competing reaction pathway that takes precedence over the intended C-N coupling. nih.gov This observation forced a re-evaluation of the synthetic strategy, leading to a more successful route where the C-C coupling was performed before the C-N coupling. nih.govnih.gov

Reaction StepObserved Side Product(s)Cause/Competing PathwayReference
SEM-DeprotectionTricyclic eight-membered 7-azaindoleReaction with formaldehyde released during deprotection nih.gov, nih.gov
Buchwald-Hartwig Amination (on iodo-substituted carbon)Reduction product (de-iodination)Preferential reduction pathway over amination nih.gov

Chemo- and Regioselectivity in Multi-functionalized Systems

The selective functionalization of multi-halogenated heterocyclic systems is a cornerstone of modern synthetic organic chemistry, enabling the precise construction of complex molecular architectures. In the context of this compound, the presence of two distinct halogen atoms at the C4 and C5 positions, in addition to other reactive sites on the pyrrolopyridine core, presents a significant opportunity for controlled, stepwise modifications. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds are pivotal in dictating the chemo- and regioselectivity of various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst. The C-I bond is weaker and therefore more susceptible to cleavage and subsequent reaction than the stronger C-Cl bond. This differential reactivity allows for the selective functionalization at the C4-iodo position while leaving the C5-chloro position intact, which can then be subjected to a subsequent transformation under more forcing conditions if desired.

Detailed research findings on analogous 7-azaindole systems provide strong evidence for this selectivity. For instance, studies on 6-chloro-3-iodo-N-protected 7-azaindoles have demonstrated the feasibility of chemoselective one-pot Suzuki-Miyaura cross-coupling reactions. acs.org In these reactions, the C3-iodo position is selectively arylated while the C6-chloro position remains untouched, showcasing the practical application of the differential halogen reactivity. acs.org This principle can be directly extrapolated to this compound, where the C4-iodo position is expected to be the primary site of reaction in Suzuki-Miyaura, Sonogashira, and other similar cross-coupling processes.

The regioselectivity of these reactions is also influenced by the electronic nature of the pyrrolo[2,3-b]pyridine ring system. In related heterocyclic systems like pyridopyrimidines, it has been observed that palladium-catalyzed site-selective arylation reactions tend to occur first at the more electron-deficient position. sci-hub.se For this compound, while the primary determinant of selectivity in cross-coupling is the nature of the halogen, the electronic environment of the C4 and C5 positions can also play a role, particularly if the reactivity difference between the halogens is diminished by the specific catalytic system or reaction conditions.

The following data tables, derived from studies on closely related halogenated 7-azaindole scaffolds, illustrate the chemo- and regioselectivity observed in cross-coupling reactions.

Table 1: Chemoselective Suzuki-Miyaura Coupling of a Dihalo-7-azaindole Derivative acs.org

Starting MaterialCoupling PartnerCatalyst SystemProductYield (%)
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinep-Tolylboronic acidPd(OAc)₂, SPhos, K₃PO₄6-Chloro-1-methyl-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine95
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinem-Tolylboronic acidPd(OAc)₂, SPhos, K₃PO₄6-Chloro-1-methyl-3-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine93
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinep-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄6-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine93
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinep-Fluorophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄6-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine79
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine3,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄6-Chloro-3-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine67

The data in Table 1 clearly demonstrates the high chemoselectivity for the reaction at the C-I bond over the C-Cl bond under the specified Suzuki-Miyaura conditions. This allows for the introduction of a variety of aryl groups at the C3 position of the 6-chloro-7-azaindole scaffold in high yields.

Further transformations can then be envisioned where the less reactive chloro group at the C5 position of the resulting product could be functionalized, for example, through a subsequent cross-coupling reaction under more vigorous conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This stepwise approach, enabled by the inherent chemo- and regioselectivity of the dihalogenated scaffold, provides a powerful strategy for the synthesis of diverse and complex derivatives of this compound for various applications in medicinal chemistry and materials science.

Beyond cross-coupling reactions, the pyrrole moiety of the 7-azaindole core also offers a site for regioselective functionalization. For instance, iodine-catalyzed C-3 chalcogenation of 7-azaindoles has been reported, indicating the reactivity of the C3 position towards electrophilic substitution. acs.org While the primary focus for this compound remains the selective transformations at the halogenated positions, the potential for functionalization at other sites of the heterocyclic core should also be considered in synthetic planning.

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The specific substitutions of a chlorine atom at the 5-position and an iodine atom at the 4-position are designed to enhance potency and selectivity.

Kinase Inhibitory Potency

The 1H-pyrrolo[2,3-b]pyridine nucleus serves as a key "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of kinases. nih.gov This interaction is fundamental to its inhibitory mechanism.

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four distinct isoforms (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, and angiogenesis. nih.gov Dysregulation of FGFR signaling pathways, through mechanisms such as gene amplification, mutations, or fusions, is implicated in the progression of various cancers. nih.gov Consequently, targeting FGFRs has emerged as a promising strategy in cancer therapy. nih.govrsc.org

Research into 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potent inhibitory activity against FGFRs. While specific data for 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is part of a broader research landscape, studies on closely related analogues provide significant insights. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activity. One notable compound from this series, designated as 4h , which shares the core scaffold, exhibited potent inhibition of FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org The introduction of substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to be a crucial factor in enhancing the inhibitory activity of these compounds. nih.gov

Interactive Data Table: Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFR Isoforms

Kinase TargetIC₅₀ (nM)
FGFR17 nih.govrsc.org
FGFR29 nih.govrsc.org
FGFR325 nih.govrsc.org
FGFR4712 nih.govrsc.org

The potent inhibition of FGFR1, FGFR2, and FGFR3 by 1H-pyrrolo[2,3-b]pyridine derivatives underscores their potential as therapeutic agents in oncology. evitachem.com Aberrant activation of these specific FGFR isoforms is a known driver in various malignancies. The ability of these compounds to block the signaling pathways mediated by FGFRs can lead to the inhibition of tumor growth and metastasis. evitachem.com The development of such inhibitors is a key area of focus in creating new targeted cancer therapies. nih.govevitachem.com

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, plays a critical role in cytokine signaling within the hematopoietic system. This function makes JAK3 a key mediator of immune responses.

Selective inhibition of JAK3 is a validated therapeutic strategy for a range of autoimmune and inflammatory disorders. Given its restricted expression in immune cells, targeting JAK3 is anticipated to have fewer side effects compared to broader-spectrum JAK inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of selective JAK3 inhibitors. While direct inhibitory data for this compound on JAK3 is not extensively detailed in publicly available literature, the structural motif is central to known JAK inhibitors. The therapeutic potential of selective JAK3 inhibitors lies in their ability to modulate the immune system, thereby offering a targeted approach for treating conditions such as rheumatoid arthritis and other autoimmune diseases.

Janus Kinase 3 (JAK3) Inhibition
Selectivity Profiles

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in kinase inhibitor design, allowing for the development of compounds with high selectivity. The specific substitution patterns, enabled by intermediates like this compound, are critical for achieving desired selectivity profiles.

For instance, a series of highly selective pyrrolo[2,3-d]pyrimidine inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) were developed, showing excellent selectivity against other kinases in the same family, such as Platelet-Derived Growth Factor Receptors (PDGFRs). nih.govacs.org The design strategy focuses on targeting the inactivated or "autoinhibited" conformation of the kinase, which is more structurally distinct among different kinases, thereby enhancing selectivity. nih.gov Similarly, aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent and selective inhibitors of IKKα over the closely related IKKβ, which is crucial for dissecting specific cellular signaling pathways. nih.gov The development of these selective inhibitors underscores the importance of the core scaffold in orienting functional groups to interact with unique features of the target kinase's ATP-binding pocket.

Salt-Inducible Kinase 2 (SIK2) Inhibition

While the 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors, specific literature detailing the synthesis of SIK2 inhibitors directly from this compound was not prominently identified in the reviewed research. However, the broader class of 7-azaindole (B17877) derivatives continues to be explored for inhibition of various kinases within the AMPK family, to which SIKs belong.

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition

The 7-azaindole framework is a key component in the development of potent SGK1 inhibitors. Research has identified several pyrrolo[2,3-b]pyridine derivatives with significant inhibitory activity against SGK isoforms. koreascience.kr For example, lead compounds such as 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid and {4-[5-(2-naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl}acetic acid were identified as potent SGK1 inhibitors. researchgate.netdrugbank.com Structure-activity relationship (SAR) studies on this scaffold aim to optimize potency and pharmacokinetic properties. koreascience.krdrugbank.com The synthesis of these molecules often involves building upon the core pyrrolopyridine ring, a process where halogenated intermediates are fundamental.

Compound NameSGK1 IC50 (nM)Reference
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid40 researchgate.net
{4-[5-(2-naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl}acetic acid63 researchgate.net
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

The pyrrolo[2,3-b]pyridine scaffold is instrumental in creating inhibitors for DYRK1A, a kinase implicated in several human diseases. A recent study utilized artificial intelligence to design novel DYRK1A inhibitors, leading to the identification of pyrazolyl-1H-pyrrolo[2,3-b]pyridine 1 as a potent lead compound. nih.gov The synthesis for this class of molecules starts with a related intermediate, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, highlighting the utility of di-halogenated 7-azaindoles. acs.org The process involves sequential Suzuki cross-coupling reactions to introduce different aryl groups at positions 3 and 5 of the pyrrolopyridine core, ultimately leading to compounds with nanomolar inhibitory activity against DYRK1A. nih.govacs.org

Another series of 1H-pyrazolo[3,4-b]pyridine derivatives, which are isomers of the 7-azaindole system, also showed excellent inhibitory activity against DYRK1A and DYRK1B. researchgate.netbohrium.comnih.gov The most potent compound from this series, 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine (8h), exhibited an IC₅₀ of 3 nM against DYRK1B. researchgate.netbohrium.com

Compound NameTarget KinaseIC50 (nM)Reference
3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine (8h)DYRK1B3 researchgate.netbohrium.com
Colony Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase Inhibition

The development of CSF1R inhibitors for applications in oncology and inflammatory disorders has heavily utilized the 7-azaindole scaffold. nih.gov Research into the structure-activity relationship for these inhibitors required the synthesis of a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine. nih.gov The synthesis was successfully achieved using a protected version of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a close relative of the subject compound. The strategy involved a chemoselective Suzuki–Miyaura cross-coupling at the C-2 iodo position, followed by a Buchwald–Hartwig amination at the C-4 chloro position. nih.gov This work demonstrated that while the resulting 7-azaindole analogue was a potent inhibitor, it was 20-fold less potent than its pyrrolopyrimidine counterpart, confirming the importance of the nitrogen at the 3-position of the pyrimidine (B1678525) ring for optimal CSF1R inhibition. nih.gov

Compound ScaffoldTarget KinaseKey FindingReference
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amineCSF1R20-fold less potent than the pyrrolopyrimidine reference inhibitor. nih.gov
N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b)CSF1REmerged as a highly potent inhibitor with favorable properties. mdpi.com
Cell Division Cycle 7 (Cdc7) Kinase Inhibition

Cdc7 kinase is an attractive target for cancer therapy, and inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed. researchgate.net Although these studies did not start from this compound specifically, they established the value of the 7-azaindole core. One study described the synthesis and SAR of 2-heteroaryl-pyrrolopyridinones, which were among the first potent Cdc7 kinase inhibitors. nih.govresearchgate.net Another paper detailed the progression to a potent ATP mimetic inhibitor, (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one, which recorded an IC₅₀ value of 7 nM. researchgate.net

Compound NameTarget KinaseIC50 (nM)Reference
(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (42)Cdc77 researchgate.net
Tropomyosin Receptor Kinase (TRK) Inhibition

The TRK family of receptor tyrosine kinases are targets for cancer therapy. While direct synthesis of TRK inhibitors from this compound was not found, research into related heterocyclic systems is prevalent. A series of novel TRKA inhibitors were developed using a pyrazolo[3,4-b]pyridine core, an isomer of the 7-azaindole scaffold. nih.govrsc.org This work, based on scaffold hopping and rational drug design, produced compounds with nanomolar inhibitory activity against TRKA. nih.gov For example, compound C03 was identified with an IC₅₀ value of 56 nM against TRKA. nih.govrsc.org This highlights the broader utility of pyrrolopyridine and related isomeric systems in designing potent kinase inhibitors.

Compound NameTarget KinaseIC50 (nM)Reference
Compound C03 (a pyrazolo[3,4-b]pyridine derivative)TRKA56 nih.govrsc.org

Cell-Based Assays and Mechanistic Studies

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated broad antiproliferative activity against a variety of human cancer cell lines.

The cytotoxic potential of pyrrolo[2,3-b]pyridine derivatives has been confirmed through numerous studies. For example, nortopsentin analogues, which incorporate the pyrrolo[2,3-b]pyridine moiety, were shown to inhibit the growth of HCT-116 colorectal carcinoma cells. researchgate.net Similarly, new 5-chloro-indole-2-carboxylate derivatives, which share structural similarities, exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines. nih.govdntb.gov.uamdpi.com A series of diarylureas and diarylamides featuring a pyrrolo[3,2-c]pyridine scaffold also showed potent and broad-spectrum antiproliferative activities, with some compounds demonstrating lethal effects on the 49 cell lines tested. davidpublisher.com

The antiproliferative effects are often linked to specific molecular mechanisms. For instance, some nortopsentin analogues induce cell cycle arrest at the G1 phase by downregulating the expression of cyclin-dependent kinases such as CDK2, CDK4, and CDK6. researchgate.net

Table 2: Selected Antiproliferative Activities of Pyrrolo[2,3-b]pyridine and Related Derivatives

Compound Type Cell Line Activity Reference
Nortopsentin Analogue 1k HCT-116 (Colorectal) GI50 = 2.91 µM researchgate.net
Nortopsentin Analogue 4c HCT-116 (Colorectal) GI50 = 2.35 µM researchgate.net
5-Chloro-indole Derivative 3e Various GI50 = 29 nM nih.govdntb.gov.ua
Diarylurea Derivative 8a 49-cell line panel Mean %Inhibition > 100% davidpublisher.com

This table presents a selection of reported antiproliferative data.

Antiproliferative Activity against Cancer Cell Lines

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into pyrrolo[1,2-b] nih.govresearchgate.netnih.govbenzothiadiazepines (PBTDs), a related class of compounds, has shown that they can effectively trigger apoptosis in leukemia cells. nih.gov This process is characterized by DNA fragmentation and the cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov The apoptotic cascade initiated by PBTDs involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.gov Furthermore, studies on a spiro-oxindole derivative, 5-chloro-4',5'-diphenyl-3'-(4-(2-(piperidin-1-yl) ethoxy) benzoyl) spiro[indoline-3,2'-pyrrolidin]-2-one, demonstrated its ability to induce apoptosis in breast cancer cells by inhibiting the Mdm2-p53 interaction, thereby restoring the function of the p53 tumor suppressor protein. nih.gov While these findings are for related structures, they highlight the potential of heterocyclic compounds containing a chloro-substituted ring to induce apoptosis. Similarly, certain 4-thiazolidinone (B1220212) derivatives have been shown to induce apoptosis in various cancer cell lines. mdpi.com

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. A derivative of 1H-pyrrolo[2,3-b]pyridine, compound 4h, has demonstrated significant inhibitory effects on the migration and invasion of 4T1 breast cancer cells. rsc.org This suggests that compounds based on the pyrrolo[2,3-b]pyridine scaffold could play a role in preventing the spread of cancer. Further research into thiazolo[5,4-b]pyridine (B1319707) derivatives has also shown that they can block the migration and invasion of gastrointestinal stromal tumor (GIST) cells. nih.gov

Targeting Specific Signaling Pathways

The dysregulation of cellular signaling pathways is a fundamental aspect of cancer development and progression. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of inhibitors targeting fibroblast growth factor receptors (FGFRs). rsc.orgevitachem.com Abnormal activation of the FGFR signaling pathway is implicated in various tumors, making it an attractive target for cancer therapy. rsc.org One derivative, compound 4h, exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. rsc.org The mechanism of action for these derivatives often involves their direct interaction with and inhibition of FGFRs. evitachem.com The broader class of pyrrolo[2,3-d]pyrimidine derivatives has also been investigated as inhibitors of colony-stimulating factor 1 receptor (CSF1R), another important target in cancer therapy. nih.govnih.gov

DNA Binding and Interaction Analysis

The interaction of small molecules with DNA can lead to the disruption of essential cellular processes like replication and transcription, ultimately causing cell death. This makes DNA a significant target for anticancer drug development. nih.gov Studies on thiazolo[5,4-b]pyridine derivatives have explored their ability to bind to calf thymus DNA (CT-DNA). researchgate.net Experimental techniques such as spectrophotometry, fluorescence, and viscosity measurements have indicated that these compounds can effectively bind to CT-DNA, likely through an intercalative mode. researchgate.net Molecular docking studies have further supported these findings, indicating a strong binding affinity of these compounds for DNA. researchgate.net Quinazoline-based pyrimidodiazepines have also been shown to interact with DNA through both intercalation and groove binding. nih.gov

Immunomodulatory Effects on T-Cell Proliferation

The immune system, particularly T-cells, plays a crucial role in identifying and eliminating cancerous cells. Therefore, compounds that can modulate T-cell activity are of great interest in cancer immunotherapy. The proliferation and activation of T-cells are critical for an effective immune response. nih.gov Certain antibiotics have been shown to have immunomodulatory effects by altering T-cell metabolism and function. nih.gov For example, some antibiotics can suppress the proliferation of CD4+ T-cells. nih.gov Conversely, myeloid cell HIF-1α has been found to inhibit antigen-induced CD8+ T-cell division. frontiersin.org While direct studies on the immunomodulatory effects of this compound on T-cell proliferation are limited, research on a PFOA-replacement compound, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, showed that it could increase T lymphocyte numbers in male mice at high doses, suggesting that structurally distinct chemical compounds can influence T-cell populations. researchgate.net

Broader Pharmacological Spectrum of Pyrrolo[2,3-B]pyridine Derivatives

Antimicrobial Properties

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated a range of antimicrobial activities. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as potent antibacterial agents. nih.govresearchgate.net One of the most active molecules showed a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov Another study on novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives revealed potent to moderate activity against various microorganisms, including Candida sp., Aspergillus multi, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. researchgate.net Specifically, one candidate showed antifungal activity comparable to the standard drug ketoconazole (B1673606) against Candida sp., while another was the most active against the tested bacteria. researchgate.net Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have exhibited excellent antifungal activity against C. albicans and potent antibacterial activity against S. aureus. nih.gov

Interactive Data Table: Antimicrobial Activity of Pyrrolo[2,3-b]pyridine Derivatives

Derivative ClassMicroorganismActivityReference
5-oxo-4H-pyrrolo[3,2-b]pyridinesE. coliMIC of 3.35 µg/mL for the most active molecule. nih.gov nih.gov
Pyrano[2,3-b]pyridinesCandida sp.Comparable to ketoconazole. researchgate.net
Pyrrolo[2,3-b]pyrano[2,3-d]pyridinesVarious bacteriaMost active compound against tested bacteria. researchgate.net
Pyrrolo[2,3-d]pyrimidinesC. albicansExcellent antifungal activity. nih.gov
Pyrrolo[2,3-d]pyrimidinesS. aureusPotent antibacterial activity. nih.gov
Antibacterial Activity (e.g., against E. coli, Staphylococcus aureus)

No published studies were found that investigated the antibacterial activity of this compound against E. coli, Staphylococcus aureus, or any other bacteria.

Antifungal Activity (e.g., against Candida albicans)

There is no available data on the antifungal properties of this compound against Candida albicans or other fungal species.

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

No research has been published detailing the antimycobacterial effects of this compound.

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

Information regarding the antiviral activity of this compound, including its potential as an HIV-1 integrase inhibitor, is not available in the current scientific literature.

Antidiabetic Effects (e.g., Glucose Uptake Stimulation)

There are no studies available that have explored the antidiabetic effects of this compound.

Central Nervous System Activities

Sedative Effects

No pharmacological investigations into the sedative or other central nervous system effects of this compound have been reported.

Analgesic Properties

There is currently no publicly available scientific literature or research data that specifically investigates the analgesic properties of this compound. While studies have been conducted on the analgesic potential of other classes of pyrrolopyridine derivatives, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, these findings are not directly applicable to the subject compound of this article. nih.govptfarm.pl Therefore, any claims regarding its efficacy as an analgesic would be unsubstantiated.

H-1 Receptor Antagonism

An extensive review of scientific databases and chemical literature did not yield any studies focused on the H-1 receptor antagonist activity of this compound. While the broader class of pyrrolopyridines has been explored for various pharmacological activities, specific research into the H-1 receptor binding affinity and antagonist potential of this particular halogenated derivative has not been reported. evitachem.com Consequently, its profile as a potential antihistamine is unknown.

Potential as Prodrugs and Bioavailability Enhancement

There is no available research to support the potential of this compound as a prodrug or any investigations into its bioavailability enhancement. The development of a prodrug form of a compound is a specific area of medicinal chemistry that involves targeted chemical modifications to improve pharmacokinetic properties. No such studies have been published for this compound.

Structure Activity Relationship Sar and Computational Insights

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrrolo[2,3-b]pyridine derivatives and their analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly valuable. imist.ma These studies help to identify the key steric, electrostatic, hydrophobic, and hydrogen bonding features that are critical for activity.

In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the TNIK kinase for colorectal cancer, 3D-QSAR models were developed for a series of 31 compounds. imist.ma The models showed high statistical reliability and were used to generate contour maps. These maps visualize regions where specific properties would enhance or diminish biological activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for higher activity, while a yellow region would suggest that bulk is detrimental. Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges are preferred. Such models have successfully guided the design of new, more potent inhibitors. imist.manih.gov

The table below summarizes several QSAR studies performed on pyrrolopyridine and related scaffolds.

ScaffoldTargetQSAR MethodKey Findings/Model StatisticsReference
1H-pyrrolo[2,3-b]pyridineTNIKCoMFA, CoMSIAStatistically robust models (CoMFA Q²=0.65, CoMSIA Q²=0.74) guided the design of new inhibitors. imist.ma
pyrrolo[2,3-b]pyridinec-Met Kinase3D-QSARCombined with docking, the model provided insights for designing novel inhibitors. tandfonline.com
pyrrolopyrimidineJAK13D-QSARModels were used to predict the activity of newly designed compounds. nih.gov
1,4-DihydropyridinesL-type Calcium ChannelQSARIdentified HOMO energy, molecular volume, and other descriptors as significant for activity. researchgate.net

Computational Chemistry Approaches

Alongside QSAR, a range of other computational chemistry techniques are indispensable for studying 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives. These methods provide a dynamic and atomic-level understanding of how these molecules interact with their biological targets.

Molecular Docking: This is one of the most common computational methods used. It predicts the preferred orientation of a ligand when bound to a protein target. For pyrrolo[2,3-b]pyridine derivatives, docking studies have been used to visualize how they fit into the ATP-binding site of various kinases like c-Met, B-RAF, and JAK1. nih.govnih.govtandfonline.com These studies consistently show the pyrrolo[2,3-b]pyridine core forming key hydrogen bonds with the kinase hinge region, validating its role as a purine (B94841) mimic. tandfonline.com Docking also helps rationalize the SAR of different substituents, showing how they occupy specific hydrophobic pockets or form additional interactions. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex over time. MD simulations have been used to study the stability of the binding mode predicted by docking and to analyze the flexibility of the protein and ligand. nih.govtandfonline.com For example, an MD simulation of a pyrrolo[2,3-b]pyridine derivative bound to c-Met kinase revealed how the ligand orientation was preserved during the simulation and how key hydrogen bonds were maintained. tandfonline.com In another study on pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, MD simulations helped explain the different inhibitory capacities of analogs with different halogen substituents by analyzing their effect on binding poses and interactions. mdpi.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to study the electronic structure of molecules. It can be employed to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and the strength of non-covalent interactions. mdpi.comchemrxiv.org DFT calculations have been used to quantify the strength of halogen bonds between halogenated pyrrolopyrimidine ligands and protein residues, confirming that iodine forms stronger halogen bonds than chlorine or bromine, which helps explain its potent activity in certain contexts. mdpi.comsemanticscholar.org

Preclinical Evaluation and in Vivo Efficacy

Pharmacokinetic Profiles of Pyrrolo[2,3-b]pyridine Derivatives

The characterization of a drug candidate's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to predicting its behavior in a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME properties of pyrrolo[2,3-b]pyridine derivatives are crucial for their development as potential therapeutic agents. Studies on this class of compounds have revealed varied but often favorable characteristics. For instance, one novel 1H-pyrrolo[2,3-b]pyridine derivative was found to possess good bioavailability (F = 39.8%) alongside low toxicity, indicating efficient absorption and distribution to target tissues. acs.org

Metabolism studies are particularly important, as the liver is a primary site of drug biotransformation. Research on related pyrrolopyridine derivatives has shown that many compounds in this family are potent inhibitors of the cytochrome P450 isoform CYP2C9. nih.gov This interaction is significant as CYP2C9 is responsible for metabolizing many common drugs, and its inhibition can lead to drug-drug interactions. Further investigation into a series of pyrrolo[2,3-b]pyridine derivatives identified the formation of an oxidized metabolite, designated M1, indicating that oxidation is a relevant metabolic pathway for this chemical class.

Metabolic Stability in Microsomal Systems (e.g., Rat and Human Liver Microsomes)

Metabolic stability is a key determinant of a drug's half-life and dosing regimen. This property is frequently assessed using in vitro models such as human, rat, and mouse liver microsomes, which contain the primary enzymes responsible for drug metabolism. nih.gov

Studies on a series of five pyrrolo[2,3-b]pyridine derivatives demonstrated generally high resistance to metabolic transformation in human liver microsomes. nih.gov Three of the tested compounds showed metabolic stability greater than 99.9%. nih.gov Two other derivatives underwent slight metabolization, forming an oxidized product. nih.gov

In a separate study, a pyrrolo[3,4-c]pyridine derivative, 8a, was evaluated in both rat liver microsomes (RLM) and human liver microsomes (HLM). nih.gov The compound showed good stability in RLM, with an intrinsic clearance (CLint) value of 84 µL/min/mg. nih.gov In human liver microsomes, the intrinsic clearance was 29 µL/min/mg, suggesting moderate clearance. nih.gov

Metabolic Stability of Pyrrolo[2,3-b]pyridine Derivatives in Human Liver Microsomes
CompoundMetabolic Stability (%)Metabolites Formed
Derivative 1>99.9Not specified
Derivative 2>99.9Not specified
Derivative 3>99.9Not specified
Derivative 4<98.32Oxidized Derivative M1 (1.68%)
Derivative 5<97.94Oxidized Derivative M1 (2.06%)

Bioavailability Assessment in Animal Models

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical parameter for orally administered drugs. Several pyrrolo[2,3-b]pyridine derivatives have been assessed in animal models to determine this value.

One potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrated good bioavailability, with an F value of 39.8% in preclinical models. acs.org In another study focusing on a different series, a derivative designated as 8a showed excellent bioavailability of 95% in rats. nih.gov However, the bioavailability of the same compound was significantly lower in cynomolgus monkeys, at 29%. nih.gov This species-specific difference highlights the importance of evaluating pharmacokinetics in multiple animal models during preclinical development.

Oral Bioavailability of Pyrrolo[2,3-b]pyridine Derivatives
Compound DerivativeAnimal ModelOral Bioavailability (F%)Reference
Type II CDK8 InhibitorNot Specified39.8 acs.org
Derivative 8aRat95 nih.gov
Cynomolgus Monkey29 nih.gov

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target. High plasma protein binding can limit the free fraction of a drug, potentially reducing its efficacy. Pharmacokinetic studies of pyrrolo[3,4-c]pyridine-2-carboxamide derivatives, a related isomeric scaffold, found that binding to mouse plasma proteins was typically moderate, at approximately 90%. nih.gov However, a specific, highly active derivative, 8a, was noted to have high plasma protein binding, a factor that ultimately precluded its in vivo efficacy assessment for antidiabetic properties. nih.gov

Efficacy Studies in Disease Models

The ultimate goal of preclinical evaluation is to demonstrate a compound's potential to treat a specific disease in a living organism. For anticancer agents, this is typically achieved through in vivo studies using animal models with induced or transplanted tumors.

In Vivo Antitumor Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer drug candidates. Several derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant antitumor activity in such models.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were evaluated as RSK2 inhibitors for treating triple-negative breast cancer. nih.gov Three compounds from this series (B1, B2, and B3) were tested in an MDA-MB-468 xenograft model, where they exhibited notable tumor growth inhibition (TGI), with the most effective compound achieving a TGI of 54.6%. nih.gov

In another study, a novel 1H-pyrrolo[2,3-b]pyridine derivative designed as a CDK8 inhibitor for colorectal cancer (CRC) was shown to significantly inhibit tumor growth in CRC xenografts. acs.org Similarly, research on a closely related pyrrolo[2,3-d]pyrimidine scaffold for inhibiting RET kinase identified a compound that produced robust tumor regression in a KIF5B-RET transgenic xenograft model when dosed at 60 mg/kg daily for 14 days. nih.gov Importantly, this efficacy was achieved without any observed adverse effects or loss of body weight in the treated mice. nih.gov

Assessment of Immunomodulatory Effects in Animal Models

No studies detailing the assessment of immunomodulatory effects of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine in animal models were found in the public domain. Research on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has identified compounds with potent in vivo antitumor activity, which may involve interaction with the immune system, but specific immunomodulatory mechanisms for the target compound are not documented. nih.gov

Antidiabetic Efficacy in Animal Models

There is no available data from preclinical animal models to support any antidiabetic efficacy for this compound. While other heterocyclic compounds have been explored as antidiabetic agents, such as GPR119 agonists, these are structurally distinct from the specified pyrrolopyridine. nih.gov

Sedative and Analgesic Effects in Behavioral Models

No research findings regarding the sedative or analgesic effects of this compound in behavioral models have been published.

Safety and Toxicity Assessment

In Vitro Cytotoxicity in Normal Cell Lines (e.g., VERO cells)

There are no available public studies that have evaluated the in vitro cytotoxicity of this compound specifically against VERO cells or other normal, non-cancerous cell lines. While some studies have assessed the cytotoxicity of different pyrrolo-indole or sulfonyl-α-L-amino acid derivatives on normal cell lines like BJ1, this data is not applicable to the target compound. ekb.eg

General Toxicity and Tolerability in Preclinical Studies

Detailed preclinical general toxicity and tolerability profiles for this compound are not available. Basic safety information classifies the compound as an acute oral toxicant (Category 4) and an eye irritant, but this is a hazard classification rather than a result of comprehensive preclinical toxicity studies. sigmaaldrich.com One supplier notes that it does not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.com

Bile Salt Export Pump (BSEP) and Human Pregnane X Receptor (hPXR) Interactions

No data exists in the scientific literature regarding the interaction of this compound with the Bile Salt Export Pump (BSEP) or the Human Pregnane X Receptor (hPXR). While BSEP inhibition is a known mechanism for drug-induced liver injury, there is no evidence to link this specific compound to such activity. nih.gov

Future Directions and Therapeutic Potential

Development of Next-Generation Pyrrolo[2,3-B]pyridine Therapeutics

The development of next-generation therapeutics based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a burgeoning area of research. rsc.orgnih.gov Scientists are focused on creating derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. One strategy involves the targeted modification of the core structure to optimize interactions with specific biological targets. For instance, the introduction of different substituents at various positions of the pyrrolo[2,3-b]pyridine ring can significantly influence the compound's activity.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the fibroblast growth factor receptor (FGFR) demonstrated that substitutions at the 5-position could lead to improved activity. rsc.org Specifically, the introduction of a trifluoromethyl group at this position was shown to form a hydrogen bond with a key amino acid residue (G485) in the target protein, which may be a crucial factor in enhancing the compound's inhibitory effect. rsc.org This suggests that the chloro and iodo substitutions in "5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine" could also play a significant role in its therapeutic potential, warranting further investigation.

Researchers are also exploring the development of these compounds as multi-target kinase inhibitors. One study identified a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h, as a multi-target kinase inhibitor with potent anti-proliferative effects on various cancer cell lines. nih.gov This highlights the potential of this scaffold to be developed into broad-spectrum anticancer agents.

Exploration of New Biological Targets and Disease Indications

While much of the research on pyrrolo[2,3-b]pyridine derivatives has focused on their role as kinase inhibitors in cancer, scientists are actively exploring new biological targets and, consequently, new disease indications for these compounds. nih.govnih.gov The versatility of the scaffold allows for the design of molecules that can interact with a wide range of biological macromolecules.

Recent studies have identified novel biological targets for pyrrolo[2,3-b]pyridine derivatives beyond the well-established kinases like FGFR and BRAF. rsc.orgnih.gov These include:

Glycogen Synthase Kinase-3β (GSK-3β): A series of new pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov This opens up the potential for developing treatments for neurodegenerative disorders based on this scaffold.

Cyclin-Dependent Kinase 8 (CDK8): A novel pyrrolo[2,3-b]pyridine derivative has been discovered as a selective inhibitor of CDK8, offering a new therapeutic approach for psoriasis. nih.gov Another study highlighted the role of a potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting colorectal cancer. acs.org

Fms-like Tyrosine Kinase 3 (FLT3): Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of FLT3, a key target in acute myeloid leukemia (AML). nih.gov

Traf2 and Nck-interacting kinase (TNIK): A study utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) to investigate 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors for colorectal cancer. imist.ma

The exploration of such diverse targets suggests that the therapeutic applications of pyrrolo[2,3-b]pyridine derivatives could extend to a wide range of diseases beyond cancer, including inflammatory conditions and neurodegenerative disorders. The specific compound "this compound" is noted as a useful research chemical, indicating its potential role in the exploration of these new therapeutic avenues. nih.gov

Combination Therapies and Synergistic Effects

The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The potential of pyrrolo[2,3-b]pyridine derivatives in combination with other therapeutic agents is an area of growing interest. While specific studies on "this compound" in combination therapies are not yet available, research on related compounds provides a strong rationale for this approach.

For instance, a study on pyrrolo[2,3-d]pyrimidine-based derivatives, which share a similar core structure, discovered potent dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC). acs.org The feedback activation of the JAK-STAT3 pathway is a known resistance mechanism to HDAC inhibitors in breast cancer, suggesting that a dual inhibitor could overcome this resistance. acs.org This highlights the potential for designing pyrrolo[2,3-b]pyridine derivatives that can simultaneously target multiple pathways or for using them in combination with other drugs to achieve synergistic effects and combat drug resistance.

The general principle of combination therapy is to target different signaling pathways involved in a disease to enhance efficacy and reduce the likelihood of resistance. Given that pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit various kinases involved in cancer progression, combining them with other chemotherapeutic agents or targeted therapies could lead to improved treatment outcomes. Future research will likely focus on identifying optimal combination strategies and elucidating the molecular mechanisms underlying any observed synergistic effects.

Advances in Synthetic Accessibility and Scalability

The therapeutic development of any compound is contingent on its synthetic accessibility and the ability to produce it on a large scale. While specific large-scale synthesis methods for "this compound" are not detailed in the available literature, various synthetic routes for the broader class of pyrrolo[2,3-b]pyridines have been developed. evitachem.commdpi.comajol.infoacs.orgresearchgate.netresearchgate.net

Common synthetic strategies for the pyrrolo[2,3-b]pyridine core include multi-step organic synthesis techniques like the Madelung synthesis and the Fischer indole (B1671886) synthesis. evitachem.com More recent advancements have focused on developing more efficient and versatile methods. For example, a cyclo-condensation reaction has been established for the synthesis of new substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net

A mechanochemical method for the dechlorination-deuteration of aryl chlorides, including 1H-pyrrolo[2,3-b]pyridine, has been reported, demonstrating good functional group compatibility and the potential for late-stage modifications. acs.org This approach could be relevant for the synthesis of specifically labeled derivatives for research purposes. Furthermore, the synthesis of various substituted pyrrolo[2,3-b]pyridine scaffolds has been achieved with good to excellent yields, indicating the feasibility of producing these compounds. researchgate.net

The challenge for the industrial application of "this compound" will be to develop a cost-effective and scalable synthesis process. This will likely involve optimizing existing methods or developing novel synthetic strategies that are amenable to large-scale production while ensuring high purity and yield.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates. While specific applications of AI/ML to "this compound" are not yet documented, the general principles are highly applicable to this class of compounds.

AI and ML can be employed in various stages of the drug design process for pyrrolo[2,3-b]pyridine derivatives:

Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate novel therapeutic targets for pyrrolo[2,3-b]pyridine-based drugs.

Virtual Screening: Machine learning models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising hits with the pyrrolo[2,3-b]pyridine scaffold.

De Novo Drug Design: Generative AI models can design novel pyrrolo[2,3-b]pyridine derivatives with desired properties, such as high potency and selectivity.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies, often enhanced by machine learning, can be used to understand the relationship between the chemical structure of pyrrolo[2,3-b]pyridine derivatives and their biological activity, guiding the design of more potent compounds. imist.ma

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the development process.

The application of these computational methods has the potential to significantly reduce the time and cost associated with the development of new pyrrolo[2,3-b]pyridine-based therapeutics.

Q & A

Q. What are the common synthetic routes for 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine, and how is regioselectivity controlled?

  • Methodological Answer : Synthesis typically involves halogenation strategies. For example, regioselective chlorination of 7-azaindole via N-oxide intermediates (to install chlorine) followed by iodination using palladium-catalyzed cross-coupling or direct electrophilic substitution. A key challenge is avoiding overhalogenation; this is mitigated by using protective groups (e.g., N1-alkylation) or directing groups to ensure selectivity at the 4- and 5-positions. For iodination, Miyaura borylation followed by halogen exchange (e.g., using CuI) is effective .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves regiochemistry and confirms halogen positions via bond critical point analysis (e.g., Laplacian values of −11.37 to −19.20 e Å⁻⁵ for C–Cl bonds) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes pyrrolo[2,3-B]pyridine core signals (e.g., C4-Cl shifts at ~140 ppm for ¹³C).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 323.89 g/mol for C₇H₄ClIN₂) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C3 or C5) influence biological activity in kinase inhibition?

  • Methodological Answer :
  • Substituent effects : Bulky groups at C3 (e.g., thiazole or indole moieties) enhance binding to kinase ATP pockets (e.g., FGFR1 IC₅₀ <10 nM). Iodo at C4 improves hydrophobic interactions, while chloro at C5 stabilizes π-stacking .
  • SAR studies : Parallel synthesis of derivatives (e.g., 3-thiazol-4-yl analogs) followed by enzymatic assays (e.g., ADP-Glo™ kinase assays) identifies critical substitutions. For example, 5-fluoro-1-methyl-indole at C3 increases selectivity for JAK3 over JAK1 (>100-fold) .

Q. What in vitro and in vivo models are used to evaluate its therapeutic potential in oncology?

  • Methodological Answer :
  • In vitro : Antiproliferative assays using cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma, DMPM) with IC₅₀ values calculated via MTT assays. Caspase-3/7 activation assays confirm apoptosis induction .
  • In vivo : Xenograft models (e.g., intraperitoneal DMPM in mice) assess tumor volume inhibition (58–75% at 50 mg/kg) and tolerability. Synergy studies with paclitaxel require isobologram analysis to confirm combination indices <1 .

Q. How do electronic properties (e.g., HOMO-LUMO gap) affect reactivity and stability?

  • Methodological Answer :
  • DFT calculations : A HOMO-LUMO gap of 3.59 eV (BLYP level) indicates high kinetic stability, reducing susceptibility to oxidation. Electron-withdrawing halogens (Cl, I) lower HOMO energy, enhancing electrophilic substitution resistance .
  • Charge density analysis : Intermolecular N–H⋯N hydrogen bonds (electron density: 0.05–0.10 e Å⁻³) stabilize crystal packing, critical for solid-state storage .

Q. How can contradictions in structure-activity relationships (SAR) be resolved?

  • Methodological Answer :
  • Data triangulation : Compare enzymatic IC₅₀, cellular potency (e.g., RIN5F insulinotropic assays), and pharmacokinetic data (e.g., logP vs. bioavailability). For example, conflicting SAR in BTK vs. FGFR inhibition may arise from divergent binding pocket flexibility .
  • Crystallographic docking : Resolve ambiguities by co-crystallizing derivatives with target proteins (e.g., CLK1 or JAK3) to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。